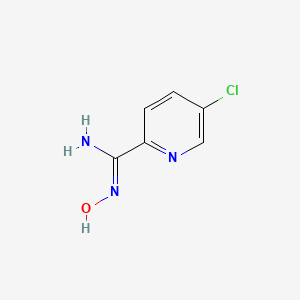
5-Chloro-N-hydroxypicolinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N’-hydroxypyridine-2-carboximidamide is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’-hydroxypyridine-2-carboximidamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method includes the reaction of 5-chloro-2-hydroxypyridine with appropriate reagents to introduce the carboximidamide functionality. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-chloro-N’-hydroxypyridine-2-carboximidamide may involve large-scale chlorination processes followed by the introduction of the carboximidamide group using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N’-hydroxypyridine-2-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-chloro-N’-hydroxypyridine-2-carboximidamide
Wissenschaftliche Forschungsanwendungen
5-chloro-N’-hydroxypyridine-2-carboximidamide has been extensively studied for its applications in scientific research. Some of the key areas include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: In biological research, the compound is studied for its potential effects on biological systems. It is used in assays to understand its interaction with enzymes and other biomolecules.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Researchers are investigating its potential therapeutic effects and mechanisms of action.
Industry: In industrial applications, 5-chloro-N’-hydroxypyridine-2-carboximidamide is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-chloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The pathways involved in its mechanism of action include inhibition or activation of enzymatic reactions, modulation of signaling pathways, and interaction with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-chloro-N’-hydroxypyridine-2-carboximidamide include:
- 5-chloro-2-hydroxypyridine
- 6-chloro-2-hydroxypyridine
- 5-chloro-3-hydroxypyridine
- 2-chloro-5-methoxypyridine
Uniqueness
5-chloro-N’-hydroxypyridine-2-carboximidamide is unique due to its specific substitution pattern and functional groups This uniqueness gives it distinct chemical and biological properties compared to other similar compounds
Eigenschaften
Molekularformel |
C6H6ClN3O |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
5-chloro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI-Schlüssel |
XXCHVPFWISBFAU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=NC=C1Cl)/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




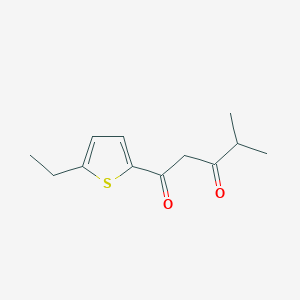
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
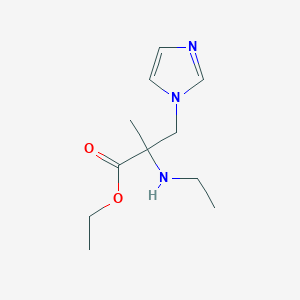
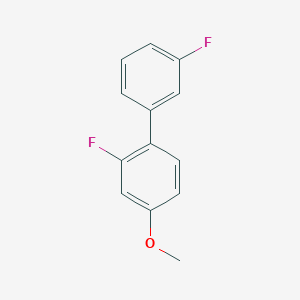
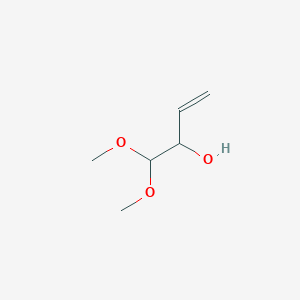
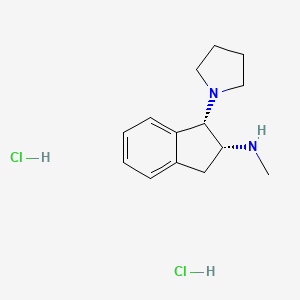


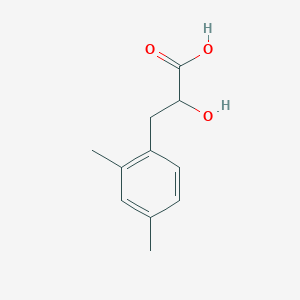
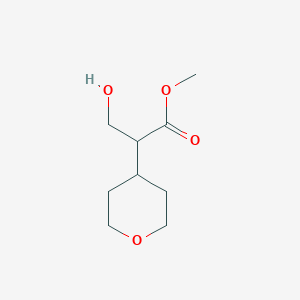
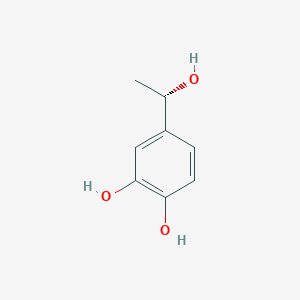
![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
